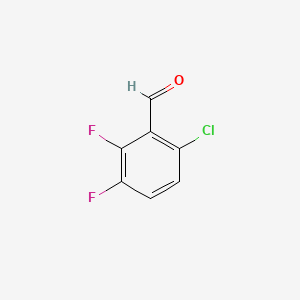

6-Chloro-2,3-difluorobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-2,3-difluorobenzaldehyde is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical behavior and properties that 6-Chloro-2,3-difluorobenzaldehyde might exhibit. For instance, the synthesis of a chloro-fluoro benzaldehyde derivative is described, which suggests that similar methods could potentially be applied to the synthesis of 6-Chloro-2,3-difluorobenzaldehyde . Additionally, the transformation of a difluorotoluene to a difluorobenzaldehyde is reported, which could be relevant to understanding the chemical reactions and properties of 6-Chloro-2,3-difluorobenzaldehyde .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including oxidation and hydrolysis reactions. For example, a chloro-fluoro benzaldehyde derivative is synthesized through the oxidation of a methyl-pyrazole compound using chromium trioxide in an acetic acid/acetic anhydride mixture, followed by hydrolysis with sodium bicarbonate . This suggests that a similar approach could be taken for the synthesis of 6-Chloro-2,3-difluorobenzaldehyde, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of 6-Chloro-2,3-difluorobenzaldehyde is not directly analyzed in the papers, the structure of related compounds can provide insights. The presence of halogen atoms, such as chlorine and fluorine, in the benzaldehyde derivatives indicates that these compounds are likely to have significant electronic effects due to the electronegativity of the halogens, which could influence the reactivity and stability of the molecule .

Chemical Reactions Analysis

The papers describe chemical reactions involving halogenated benzaldehydes. For instance, the conversion of a difluorotoluene to a difluorobenzaldehyde involves a chlorination step to form a benzyl chloride intermediate, followed by Sommelet's reaction to yield the benzaldehyde . This information could be relevant when considering the chemical reactions that 6-Chloro-2,3-difluorobenzaldehyde might undergo, such as nucleophilic addition reactions at the carbonyl group or electrophilic aromatic substitution facilitated by the electron-withdrawing halogens.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-2,3-difluorobenzaldehyde can be inferred from the properties of similar compounds. For example, the presence of halogens is likely to increase the density and boiling point compared to unsubstituted benzaldehyde. The electron-withdrawing effect of the halogens could also affect the acidity of the aldehyde hydrogen, potentially making it more susceptible to nucleophilic attack . Additionally, the steric and electronic effects of the substituents could influence the solubility and stability of the compound.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

- Base-Catalyzed Cyclocondensation : The reaction of 6-chloro-2,3-difluorobenzaldehyde with ethyl cyanoacetate and thiourea, in the presence of potassium carbonate, yields a mixture of cis- and trans-5,6-dihydro-2-thiouracil derivatives. These compounds are resistant to atmospheric oxidation even at high temperatures and can be dehydrogenated to form other derivatives (Al-Omar et al., 2010).

Analytical Chemistry

- Chromatographic Analyses : In the field of chromatography, studies have shown the separation of various chlorinated benzaldehydes, including 6-chloro-2,3-difluorobenzaldehyde, using non-polar capillary columns. This is crucial for analytical applications where precise separation and identification of compounds are required (Korhonen & Knuutinen, 1984).

Material Science

- Infrared Spectroscopy Studies : Research on difluorobenzaldehydes, including 6-chloro-2,3-difluorobenzaldehyde, using matrix-isolation infrared spectroscopy has provided insights into the photo-induced rotational isomerism of these compounds. This research is significant for understanding the molecular behavior and properties of these chemicals (Itoh et al., 2011).

Environmental Science

- Wastewater Treatment : Studies have explored the treatment of wastewater containing 6-chloro-2,3-difluorobenzaldehyde using macroporous resin. This is crucial for the environmental management and treatment of industrial waste containing hazardous compounds (Xiaohong & Ltd Hangzhou, 2009).

Safety and Hazards

6-Chloro-2,3-difluorobenzaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .

Wirkmechanismus

Target of Action

It’s known that this compound may cause irritation to the skin, eyes, and respiratory system

Result of Action

The compound is known to cause skin and eye irritation, as well as potential respiratory irritation . These effects suggest that the compound may induce an inflammatory response at the cellular level, but more research is needed to confirm this and to understand the underlying molecular mechanisms.

Action Environment

The action of 6-Chloro-2,3-difluorobenzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . This suggests that exposure to air and light could potentially affect the compound’s stability. Furthermore, the compound’s efficacy and safety could be influenced by the specific biological environment in which it is administered, including the presence of other chemicals, the pH level, and temperature.

Eigenschaften

IUPAC Name |

6-chloro-2,3-difluorobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKZXQCYLHFHIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431026 |

Source

|

| Record name | 6-Chloro-2,3-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2,3-difluorobenzaldehyde | |

CAS RN |

797791-33-4 |

Source

|

| Record name | 6-Chloro-2,3-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1277792.png)

![3,5,6,8-tetrahydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1277808.png)